(2-Aminopyridin-3-yl)methanol
Overview
Description
(2-Aminopyridin-3-yl)methanol is an organic compound with the chemical formula C6H8N2O It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a hydroxymethyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyridin-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of β-propyl amino alcohol with 2-cyanopyridine, followed by reduction with hydrogen in the presence of an appropriate catalyst . Another method includes the acylation of 2-amino-4-methylpyridine, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: (2-Aminopyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts such as palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyridines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Aminopyridin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of (2-Aminopyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
2-Aminopyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
3-Aminopyridine: The amino group is positioned differently, affecting its reactivity and applications.
2-Amino-3-pyridinemethanol: Similar structure but may have different substituents affecting its properties.
Uniqueness: (2-Aminopyridin-3-yl)methanol is unique due to the presence of both an amino and a hydroxymethyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds.
Properties
IUPAC Name |
(2-aminopyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIACFYXEWBKHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457151 | |
Record name | (2-Aminopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-57-9 | |
Record name | (2-Aminopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-pyridinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions utilizing (2-Aminopyridin-3-yl)methanol as a building block for synthesizing larger molecules. Can you elaborate on the specific reactions and the significance of the resulting compounds?
A1: The research highlights the use of this compound in a base-promoted [4+2] cycloaddition reaction with 2-benzoylbenzoic acid to produce a novel crystal structure []. This reaction is significant because it showcases the compound's ability to participate in the formation of supramolecular architectures. These architectures, driven by hydrogen bonding interactions, are of interest in crystal engineering due to their potential applications in developing new optical, magnetic, and electronic systems [].
Q2: The abstract mentions the reaction with this compound being "protection-free." What does this mean in a chemical context, and why is it noteworthy?
A2: In organic synthesis, "protection-free" refers to a reaction where a specific functional group within a molecule doesn't require modification (protection) before the desired transformation can occur []. This is advantageous as it streamlines the synthesis, making it more efficient and cost-effective. In the case of this compound, the fact that it can undergo the [4+2] cycloaddition directly without protecting the alcohol or amine groups simplifies the synthesis of functionalized quinolines []. This characteristic makes this compound a valuable building block in organic synthesis.
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